molecular formula C16H14N6S B11468175 13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11468175
M. Wt: 322.4 g/mol
InChI Key: BZKGVQMNUPBFCK-UHFFFAOYSA-N
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Description

13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound It features a unique structure with multiple nitrogen atoms and a sulfur atom, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, typically starting with the preparation of the pyridine and thiazole rings. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the tetracyclic structure. Common reagents include potassium thiocyanate and bromine as catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6

Mechanism of Action

The mechanism by which 13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene apart is its unique tetracyclic structure, which provides a distinct set of chemical properties and potential applications. Its combination of nitrogen and sulfur atoms within a rigid framework offers unique reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C16H14N6S/c1-21-6-4-11-12(8-21)23-16-13(11)15-19-14(20-22(15)9-18-16)10-3-2-5-17-7-10/h2-3,5,7,9H,4,6,8H2,1H3

InChI Key

BZKGVQMNUPBFCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CN=CC=C5

Origin of Product

United States

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